molecular formula C15H16ClNO3S B4606212 N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide

N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B4606212
M. Wt: 325.8 g/mol
InChI Key: BCCKDMWUAGOOBD-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound has garnered interest due to its potential pharmacological activities, particularly as a monoamine oxidase inhibitor.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide has been primarily investigated for its potential pharmacological activities. It has shown promise as a monoamine oxidase inhibitor, which could make it useful in the treatment of neurological disorders such as depression and Parkinson’s disease. Additionally, it may have applications in the field of medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide exerts its effects involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
  • N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide
  • N-[2-(2-chlorophenoxy)ethyl]-2-naphthalenesulfonamide

Uniqueness

N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide is unique due to its specific structure, which combines a chlorophenoxy group with a sulfonamide group. This combination imparts distinct pharmacological properties, particularly its potential as a monoamine oxidase inhibitor, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-12-6-8-13(9-7-12)21(18,19)17-10-11-20-15-5-3-2-4-14(15)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCKDMWUAGOOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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